8-(4-ethylphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
CAS No.:
Cat. No.: VC15236390
Molecular Formula: C21H19N7O2
Molecular Weight: 401.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N7O2 |
|---|---|
| Molecular Weight | 401.4 g/mol |
| IUPAC Name | 8-(4-ethylphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
| Standard InChI | InChI=1S/C21H19N7O2/c1-3-12-4-6-14(7-5-12)19-16-17(13-8-10-15(30-2)11-9-13)23-24-20(29)18(16)22-21-25-26-27-28(19)21/h4-11,19H,3H2,1-2H3,(H,24,29)(H,22,25,27) |
| Standard InChI Key | LTUOONNTGJSVDL-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)OC)NC5=NN=NN25 |
Introduction
Synthesis and Applications
-
Synthesis: The synthesis of such compounds typically involves multi-step organic reactions, including condensation and cyclization processes.
-
Applications: While specific applications for this compound are not well-documented, compounds with similar structures are often studied for their potential pharmacological effects and medicinal applications.
Research Findings and Potential
-
Biological Activity: Compounds with similar structures often exhibit potential pharmacological effects, though detailed studies on this specific compound are lacking.
-
Interaction Studies: Research would focus on binding affinity to biological targets like receptors or enzymes, crucial for understanding pharmacodynamics and pharmacokinetics.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 8-(4-ethylphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one | C21H19N7O2 | Methoxy group substitution |
| 8-(4-ethylphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one | Not specified | Methoxy group at different position |
| 8-(4-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one | C21H18F1N7O2 | Fluorine substitution |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume